molecular formula C11H12BrN3O2S B2929099 5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide CAS No. 1052542-29-6

5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide

Cat. No.: B2929099
CAS No.: 1052542-29-6
M. Wt: 330.2
InChI Key: ZLDWIJGWTRJKKB-UHFFFAOYSA-N
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Description

The compound “5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-6H-[1,3,4]-thiadiazin-2-ylamine hydrobromide” is a complex organic molecule. The closest related compound found is “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” which has a molecular weight of 166.18 . It is a pale yellow crystalline powder .


Molecular Structure Analysis

The crystal structure of a related compound, “5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione”, has been reported . The overall geometry of the molecule is largely planar, but slightly kinked .


Physical and Chemical Properties Analysis

The related compound “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” has a melting point of 153-158°C (dec) and is stored at 0-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds containing the benzodioxin and thiadiazinylamine structures are frequently synthesized for biological evaluation, particularly for their potential as antipsychotic, anticonvulsant, anti-HIV, and antimicrobial agents. For example, the synthesis and biological assessment of benzoxazepine and benzothiazepine derivatives have demonstrated significant antipsychotic and anticonvulsant activities (H. Kaur et al., 2012). Similarly, pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, through a detailed structure-activity relationship study, have shown potent anti-HIV properties (T. Mizuhara et al., 2012).

Antimicrobial and Antioxidant Activities

Derivatives of thiadiazole and oxadiazole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds are designed to combat microbial infections and oxidative stress, indicating a broad spectrum of potential applications in medical and pharmaceutical sciences. Notably, certain thiadiazole derivatives have been identified as promising antimicrobial agents with specific efficacy against Gram-positive bacteria, highlighting their potential in developing new antibacterial therapies (Zabiulla et al., 2020).

Antifungal Effects and Mechanism of Action

The antifungal activity of thiadiazole derivatives has also been explored, with some compounds showing significant effects against pathogenic fungi. These studies not only provide insights into the potential therapeutic uses of such compounds but also delve into their mechanisms of action, such as disrupting cell wall biogenesis in fungi, which could lead to innovative antifungal treatment strategies (B. Chudzik et al., 2019).

Biosensor Applications

Conducting polymers incorporating benzothiadiazole units have been developed for biosensor applications, particularly in the enzymatic biosensing of glucose. This highlights the versatility of benzothiadiazole derivatives in creating sensitive and selective biosensors for medical diagnostics and environmental monitoring (F. Emre et al., 2011).

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-6H-1,3,4-thiadiazin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S.BrH/c12-11-14-13-8(6-17-11)7-1-2-9-10(5-7)16-4-3-15-9;/h1-2,5H,3-4,6H2,(H2,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDWIJGWTRJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(SC3)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808506
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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